FM-381

Description

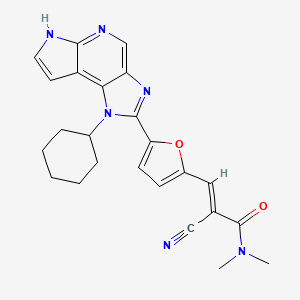

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMZWYLOARVASY-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of FM-381: A Covalent Reversible Inhibitor of JAK3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a highly potent and selective chemical probe designed as a covalent reversible inhibitor of Janus kinase 3 (JAK3). Its mechanism of action centers on the specific and reversible covalent modification of a unique cysteine residue, Cys909, located in the ATP-binding site of JAK3. This interaction leads to the effective blockade of the kinase's catalytic activity. This targeted inhibition disrupts the JAK/STAT signaling pathway, particularly the interleukin-2 (IL-2) mediated phosphorylation of STAT5 in immune cells. The high selectivity of this compound for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) and a broader panel of kinases makes it an invaluable tool for studying the specific biological roles of JAK3. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Reversible Inhibition of JAK3

This compound is distinguished by its covalent reversible mechanism of action, targeting a non-catalytic cysteine residue, Cys909, within the ATP-binding pocket of JAK3.[1][2] This cysteine is unique to JAK3 among the JAK family kinases, providing a basis for the compound's remarkable selectivity. The interaction involves the formation of a reversible covalent bond between the inhibitor and the thiol group of Cys909. This covalent engagement effectively occludes the ATP-binding site, thereby preventing the phosphorylation of JAK3 substrates and inhibiting its enzymatic function. The reversibility of this bond is a key feature, differentiating it from irreversible covalent inhibitors and potentially offering a distinct pharmacological profile.

Quantitative Inhibition Profile

The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of JAK Family Kinases by this compound

| Kinase | IC50 (pM) | Selectivity over JAK3 (fold) |

| JAK3 | 127 | 1 |

| JAK1 | 52,000 | 410 |

| JAK2 | 346,000 | 2700 |

| TYK2 | 459,000 | 3600 |

Data obtained from radiometric assays.[1][2][3][4]

Table 2: Cellular Activity and Broad Kinase Selectivity of this compound

| Assay Type | Parameter | Value (nM) | Cell Type/Condition |

| NanoBRET Target Engagement | EC50 | 100 | Human CD4+ T Cells |

| IL-2-stimulated STAT5 Phosphorylation | Inhibition | ~100 | Human CD4+ T Cells |

| Broad Kinase Panel (410 kinases) | Concentration for <50% inhibition of 11 kinases | 500 | In vitro |

At a concentration of 100 nM, this compound shows no significant off-target effects on a panel of 410 kinases.[5]

Signaling Pathway Inhibition

This compound effectively blocks the JAK3-mediated signaling cascade, most notably the pathway activated by IL-2 in T cells. In this pathway, the binding of IL-2 to its receptor leads to the activation of JAK1 and JAK3, which then phosphorylate STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in T cell proliferation and differentiation. This compound's inhibition of JAK3 prevents the phosphorylation of STAT5, thereby abrogating the downstream cellular responses to IL-2.[5][6]

Experimental Protocols

Radiometric Kinase Assay for IC50 Determination

This protocol describes a representative method for determining the in vitro potency of this compound against JAK family kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC50) of JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the this compound dilutions or DMSO (for control) to the wells.

-

Add the respective JAK kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillant.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay for Cellular EC50 Determination

This protocol outlines a method to measure the engagement of this compound with JAK3 in a live-cell context.

Objective: To determine the effective concentration of this compound that displaces 50% of a fluorescent tracer from JAK3 in live cells (EC50).

Materials:

-

HEK293 cells

-

Plasmid encoding a NanoLuc®-JAK3 fusion protein

-

Transfection reagent

-

NanoBRET™ fluorescent tracer

-

Nano-Glo® substrate

-

This compound stock solution in DMSO

-

White, opaque 96-well plates

-

Luminometer capable of measuring BRET signals

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-JAK3 plasmid and seed them into a 96-well plate.

-

Incubate the cells for 24 hours to allow for protein expression.

-

Prepare serial dilutions of this compound in the appropriate assay medium.

-

Add the this compound dilutions or DMSO to the cells and incubate for a specified time (e.g., 2 hours).

-

Add the NanoBRET™ fluorescent tracer to all wells.

-

Add the Nano-Glo® substrate to all wells.

-

Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable luminometer.

-

Calculate the BRET ratio for each well.

-

Normalize the BRET ratios to the DMSO control.

-

Determine the EC50 value by plotting the normalized BRET ratio against the this compound concentration and fitting to a dose-response curve.

Cellular Assay for STAT5 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in human CD4+ T cells.

Objective: To determine the concentration at which this compound inhibits the phosphorylation of STAT5 in response to IL-2 stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T cell isolation kit

-

RPMI-1640 medium supplemented with 10% FBS

-

Recombinant human IL-2

-

This compound stock solution in DMSO

-

Lysis buffer

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Isolate CD4+ T cells from human PBMCs.

-

Pre-incubate the CD4+ T cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with IL-2 (e.g., 10 ng/mL) for 30 minutes.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.

-

Analyze the band intensities to determine the effect of this compound on STAT5 phosphorylation.

Conclusion

This compound is a powerful and selective tool for investigating the biological functions of JAK3. Its covalent reversible mechanism of action, targeting the unique Cys909 residue, provides a high degree of selectivity over other JAK family members. The quantitative data from both in vitro and cellular assays confirm its potency and specificity. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize this compound effectively in their studies of JAK3-mediated signaling pathways and their roles in health and disease. The absence of evidence for LIMK1 or LIMK2 inhibition underscores the importance of relying on empirical data for target identification and characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. reactionbiology.com [reactionbiology.com]

An In-Depth Technical Guide to the Reversible Covalent Inhibition of JAK3 by FM-381

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a highly potent and selective chemical probe for Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines and a key target for autoimmune diseases and certain cancers. What sets this compound apart is its unique mechanism of action: reversible covalent inhibition. This guide provides a comprehensive technical overview of the core principles underlying this compound's interaction with JAK3, including its binding kinetics, the signaling pathways it modulates, and detailed methodologies for its characterization.

Introduction: The Significance of JAK3 and Reversible Covalent Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate downstream Signal Transducers and Activators of Transcription (STATs)[1]. While other JAK family members are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a highly attractive target for immunomodulatory therapies with a potentially reduced side-effect profile[1].

Covalent inhibitors, which form a chemical bond with their target protein, have gained prominence in drug discovery due to their potential for high potency and prolonged duration of action. However, irreversible covalent inhibitors carry the risk of off-target toxicity. Reversible covalent inhibitors, such as this compound, offer a compelling alternative by combining the high affinity of covalent binding with the capacity for the bond to be broken, potentially leading to a more favorable safety profile[2]. This compound achieves its selectivity by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in other JAK family members[3].

Mechanism of Action: Reversible Covalent Targeting of Cys909

This compound is a potent covalent reversible inhibitor that specifically targets the Cys909 residue at the gatekeeper position +7 in JAK3[3]. The binding process is a two-step mechanism:

-

Non-covalent Binding: this compound first binds non-covalently to the ATP-binding pocket of JAK3. This initial interaction is driven by shape complementarity and non-covalent forces.

-

Reversible Covalent Bond Formation: Following the initial binding, the electrophilic warhead of this compound, a cyanoacrylamide group, undergoes a reversible Michael addition reaction with the nucleophilic thiol group of the Cys909 residue.

This reversible covalent interaction leads to a prolonged target residence time, which is the duration the inhibitor remains bound to its target. For this compound, this has been demonstrated to be approximately 60 minutes in a cellular context[3].

Below is a diagram illustrating the reversible covalent inhibition mechanism.

Figure 1: Reversible Covalent Inhibition of JAK3 by this compound.

Quantitative Data and Selectivity Profile

This compound exhibits exceptional potency for JAK3 and high selectivity over other members of the JAK family. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (JAK3) | 0.127 nM | Radiometric | [4] |

| IC50 (JAK1) | 52 nM | Radiometric | |

| IC50 (JAK2) | 346 nM | Radiometric | |

| IC50 (TYK2) | 459 nM | Radiometric | |

| EC50 | 100 nM | NanoBRET | [3] |

| Residence Time (t1/2) | ~60 min | NanoBRET Washout | [3] |

Table 1: Potency and Cellular Activity of this compound

| Kinase Family | Selectivity Fold (vs. JAK3) |

| JAK1 | ~410-fold |

| JAK2 | ~2700-fold |

| TYK2 | ~3600-fold |

Table 2: Selectivity of this compound against JAK Family Kinases

Signaling Pathway Modulation: The JAK/STAT Pathway

This compound exerts its biological effects by inhibiting the JAK/STAT signaling pathway downstream of cytokine receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In T-cells, IL-2 stimulation leads to the activation of a JAK1/JAK3 heterodimer, which then phosphorylates STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and initiates the transcription of target genes involved in T-cell proliferation and differentiation. By inhibiting JAK3, this compound effectively blocks this signaling cascade.

The following diagram illustrates the JAK/STAT signaling pathway and the point of inhibition by this compound.

Figure 2: The JAK/STAT Signaling Pathway and Inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the reversible covalent inhibition of JAK3 by this compound.

Radiometric Kinase Assay for IC50 Determination

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase.

-

Materials:

-

Recombinant human JAK3 enzyme

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound serially diluted in DMSO

-

Phosphocellulose filter plates

-

Scintillation counter

-

-

Protocol:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant JAK3 enzyme, and the peptide substrate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

NanoBRET™ Target Engagement Assay for Cellular Potency (EC50) and Residence Time

This assay measures the binding of this compound to JAK3 in living cells.

-

Materials:

-

HEK293 cells

-

Plasmid encoding JAK3 fused to NanoLuc® luciferase

-

NanoBRET™ fluorescent tracer that binds to JAK3

-

Nano-Glo® substrate

-

This compound serially diluted in DMSO

-

Opti-MEM® I Reduced Serum Medium

-

-

Protocol for EC50 Determination:

-

Transfect HEK293 cells with the JAK3-NanoLuc® fusion plasmid.

-

Plate the transfected cells in a 96-well plate.

-

Add serially diluted this compound to the cells and incubate for a defined period (e.g., 2 hours) to allow for target engagement.

-

Add the NanoBRET™ fluorescent tracer to the wells.

-

Add the Nano-Glo® substrate to initiate the luminescence reaction.

-

Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Determine the EC50 value by plotting the BRET ratio against the concentration of this compound and fitting to a dose-response curve.

-

-

Protocol for Residence Time (Washout Experiment):

-

Treat cells expressing JAK3-NanoLuc® with a saturating concentration of this compound for a defined period to allow for covalent adduct formation.

-

Remove the compound-containing medium and wash the cells multiple times with fresh medium to remove unbound inhibitor.

-

Add the NanoBRET™ tracer and Nano-Glo® substrate.

-

Immediately begin measuring the BRET signal kinetically over time.

-

The rate at which the BRET signal recovers corresponds to the dissociation of this compound from JAK3, allowing for the calculation of the dissociation rate constant (koff) and the residence time (t1/2 = 0.693 / koff).

-

Western Blot for STAT5 Phosphorylation

This assay assesses the functional effect of this compound on the JAK3 signaling pathway in cells.

-

Materials:

-

Human CD4+ T-cells or other suitable cell line

-

IL-2

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

-

-

Protocol:

-

Culture CD4+ T-cells and serum-starve them prior to the experiment.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with IL-2 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

-

Lyse the cells with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.

-

Conclusion

This compound represents a significant advancement in the development of selective kinase inhibitors. Its reversible covalent mechanism of action, targeting a unique cysteine in JAK3, provides a blueprint for the design of highly selective probes and potential therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize this powerful chemical tool to further explore the biology of JAK3 and its role in health and disease.

References

- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

FM-381: A Covalent Reversible Inhibitor of JAK3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a highly potent and selective chemical probe that acts as a covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] Its unique mechanism of action, targeting a non-catalytic cysteine residue, Cys909, confers exceptional selectivity over other members of the JAK family.[1][4] This technical guide provides a comprehensive overview of this compound, including its target protein and binding site, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effect on the JAK/STAT signaling pathway.

Target Protein and Binding Site

The primary protein target of this compound is Janus kinase 3 (JAK3) , a member of the cytoplasmic tyrosine kinase family.[4] Unlike other JAK family members (JAK1, JAK2, and TYK2) which are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for immune cell development and function.[4]

This compound exhibits a covalent reversible binding mode, targeting the unique Cys909 residue located at the gatekeeper position +7 in the ATP-binding site of JAK3.[4] This covalent interaction is key to its high potency and selectivity. A co-crystal structure of this compound with the kinase domain of JAK3 (PDB ID: 5LWM) has been determined, revealing the details of its non-covalent binding mode where a covalent bond with Cys909 is not formed.[4][5] This structure shows the pyrrolopyridine hinge-binding motif forming canonical hydrogen bonds with the hinge backbone, and the nitrile group inducing a pocket by reorienting two conserved arginine residues (R953 and R911).[4]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound

| Target | IC50 (pM) | Selectivity vs. JAK3 (fold) | Assay Type |

| JAK3 | 127[1][3][6] | - | Radiometric Assay[4] |

| JAK1 | 52,000[7] | 410[1][2] | Radiometric Assay[4] |

| JAK2 | 346,000[5] | 2700[1][2] | Radiometric Assay[4] |

| TYK2 | 459,000[5] | 3600[1][2] | Radiometric Assay[4] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Endpoint | EC50 (nM) |

| NanoBRET Assay | HeLa cells | Target Engagement | 100[4] |

| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Inhibition | ~100[4][8] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase Panel Size | This compound Concentration | Number of Significantly Inhibited Off-Target Kinases (>50% inhibition) |

| 410 | 100 nM | 0[2][4] |

| 410 | 500 nM | 11[2][6] |

Experimental Protocols

Radiometric Kinase Assay (for IC50 determination)

This assay quantifies the enzymatic activity of JAK kinases by measuring the incorporation of radioactive phosphate from [γ-³³P]ATP into a substrate peptide.

-

Reaction Setup: Prepare a reaction mixture containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, and assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[9]

-

Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration is typically kept at or near the Km value for each enzyme (e.g., 10 µM).[4]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of this compound to JAK3 within living cells.

-

Cell Preparation: Co-transfect HeLa cells with plasmids encoding for JAK3 fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the JAK3 active site.

-

Compound Treatment: Add varying concentrations of this compound or a negative control compound (e.g., FM-479) to the cells and incubate.[4][10]

-

BRET Measurement: Add the NanoLuc® substrate to the cells. If the tracer is bound to JAK3-NanoLuc®, energy transfer (BRET) occurs upon substrate addition, generating a fluorescent signal. If this compound displaces the tracer, the BRET signal is reduced.

-

Data Analysis: Measure both the luciferase and fluorescent signals. The BRET ratio is calculated by dividing the fluorescence signal by the luciferase signal. The EC50 value is determined from the dose-dependent decrease in the BRET signal.[4]

STAT Phosphorylation Assay (Western Blot)

This assay assesses the functional effect of this compound on the JAK3 signaling pathway in cells.

-

Cell Culture and Treatment: Culture human CD4+ T cells and incubate with various concentrations of this compound or DMSO for 1 hour.[2]

-

Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for 30 minutes to induce STAT5 phosphorylation.[2][6] As a control for selectivity, stimulate separate sets of cells with a cytokine that does not depend on JAK3, like IL-6, which activates STAT3.[6]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. Use corresponding antibodies for pSTAT3 and total STAT3 as controls.

-

Detection: Use secondary antibodies conjugated to a fluorescent dye or an enzyme (e.g., HRP) for visualization with an infrared imaging system or chemiluminescence detector.[2]

-

Analysis: Quantify the band intensities for pSTAT5 and normalize to total STAT5. Determine the concentration-dependent inhibition of STAT5 phosphorylation by this compound.

Signaling Pathway and Mechanism of Action

This compound inhibits the JAK/STAT signaling pathway, which is critical for cytokine-mediated immune responses.

Caption: this compound inhibits JAK3, blocking STAT5 phosphorylation and downstream gene transcription.

Upon cytokine binding, receptor-associated JAKs, such as JAK3 and JAK1, are brought into close proximity, leading to their activation through trans-phosphorylation.[4] Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. This compound, by covalently binding to Cys909 in JAK3, allosterically inhibits its kinase activity, thereby preventing the phosphorylation of STAT5 and blocking the downstream signaling cascade.[6]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for characterizing a selective kinase inhibitor like this compound.

Caption: A logical workflow for the comprehensive characterization of the kinase inhibitor this compound.

This workflow begins with initial biochemical assays to determine the potency and selectivity of the compound. Positive hits are then subjected to broader kinase panel screening to assess off-target effects. Subsequently, cellular assays are employed to confirm target engagement and functional inhibition in a physiological context. Finally, structural biology techniques like X-ray crystallography are used to elucidate the precise binding mode of the inhibitor to its target protein. This multi-faceted approach provides a robust characterization of the chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|FM381|JAK3 inhibitor [dcchemicals.com]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. caymanchem.com [caymanchem.com]

- 7. anjiechem.com [anjiechem.com]

- 8. This compound ≥98% (HPLC) | 2226521-65-7 [sigmaaldrich.cn]

- 9. promega.jp [promega.jp]

- 10. medchemexpress.com [medchemexpress.com]

Unraveling the Downstream Cascade: A Technical Guide to JAK3 Inhibition by FM-381

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the downstream cellular effects following the inhibition of Janus Kinase 3 (JAK3) by the potent and selective chemical probe, FM-381. Herein, we detail the molecular interactions, summarize key quantitative data, present detailed experimental protocols for assessing its activity, and visualize the critical signaling pathways and experimental workflows.

Introduction to JAK3 and the JAK-STAT Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases pivotal to cytokine signaling.[1] These kinases are crucial components of the JAK-STAT signaling pathway, which transmits signals from extracellular cytokines to the nucleus, leading to the transcription of specific genes that regulate cell growth, differentiation, and immune responses.[1][2]

Unlike other JAK family members which are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells, playing a critical role in the development and function of lymphocytes, such as T cells and Natural Killer (NK) cells.[2][3] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors.[4] Consequently, it is essential for the signaling of cytokines that utilize this subunit, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4] The critical role of JAK3 in the immune system is underscored by the fact that loss-of-function mutations in the JAK3 gene result in Severe Combined Immunodeficiency (SCID).[3][4]

This compound: A Selective JAK3 Inhibitor

This compound is a potent, covalent reversible inhibitor of JAK3.[2][5] Its mechanism of action involves targeting the unique Cys909 residue at the gatekeeper position within the ATP-binding site of JAK3.[2][6] This specificity allows for a high degree of selectivity over other JAK family members.

Quantitative Analysis of this compound Activity

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data regarding its inhibitory potency and selectivity.

Table 1: In Vitro Inhibitory Potency of this compound Against JAK Family Kinases

| Kinase | IC50 (nM) a | Selectivity vs. JAK3 (fold) |

| JAK3 | 0.127 - 0.154 | - |

| JAK1 | 52 | ~410 |

| JAK2 | 346 | ~2700 |

| TYK2 | 459 | ~3600 |

| aIC50 values were determined using a radiometric assay. Data sourced from multiple consistent reports.[2][5][7][8][9][10] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulus | Measured Effect | Effective Concentration |

| NanoBRET Target Engagement | HeLa Cells | - | On-target binding to JAK3 | EC50 of 100 nM |

| STAT5 Phosphorylation | Human CD4+ T Cells | IL-2 | Inhibition of pSTAT5 | 100 nM |

| STAT3 Phosphorylation | Human CD4+ T Cells | IL-6 | No inhibition of pSTAT3 | Up to 1 µM |

| Data sourced from the Structural Genomics Consortium and MedchemExpress.[2][6] |

Downstream Effects of JAK3 Inhibition by this compound

The primary downstream effect of JAK3 inhibition by this compound is the blockade of the JAK-STAT signaling cascade initiated by γc-family cytokines. Upon cytokine binding, JAK3 would normally be activated and, in concert with JAK1, phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Activated JAKs then phosphorylate the recruited STATs, which subsequently dimerize and translocate to the nucleus to regulate gene expression.[2]

This compound effectively prevents the autophosphorylation and activation of JAK3, thereby halting this entire cascade at its inception. The most well-documented downstream consequence is the inhibition of STAT5 phosphorylation following IL-2 stimulation in T cells.[2][10] This blockade of IL-2 signaling prevents T cell proliferation and differentiation, mimicking the cellular phenotype observed in JAK3-deficient SCID.[3]

Visualization of Signaling Pathways and Workflows

To clarify these complex interactions, the following diagrams have been generated using the Graphviz DOT language.

Caption: JAK-STAT pathway inhibition by this compound.

Caption: Workflow for assessing this compound's effect on STAT phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human T cells.

Protocol: CD4+ T Cell Cytokine Stimulation Assay

Objective: To determine the effect of this compound on IL-2-induced STAT5 phosphorylation in primary human CD4+ T cells.

1. Materials and Reagents:

- Ficoll-Paque PLUS

- Phosphate Buffered Saline (PBS)

- RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

- This compound (stock solution in DMSO)

- Recombinant Human IL-2

- Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- BCA Protein Assay Kit

- SDS-PAGE gels and running buffer

- PVDF membrane

- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5

- Secondary antibody: HRP-conjugated anti-rabbit IgG

- Enhanced Chemiluminescence (ECL) substrate

- Infrared imaging system or X-ray film

2. Cell Isolation and Culture:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

- Purify CD4+ T cells from the PBMC fraction using a negative selection method, such as the RosetteSep™ enrichment cocktail, according to the manufacturer's instructions.

- Resuspend the purified CD4+ T cells in complete RPMI-1640 medium.

3. This compound Treatment and Cytokine Stimulation:

- Seed equal numbers of purified CD4+ T cells into a multi-well plate.

- Prepare serial dilutions of this compound in complete medium (e.g., 0, 10, 50, 100, 300 nM). Include a DMSO-only vehicle control.[6]

- Add the diluted this compound or DMSO control to the appropriate wells and incubate the cells for 1 hour at 37°C, 5% CO2.[6]

- Following the pre-incubation, stimulate the cells by adding recombinant human IL-2 to a final concentration of 20 ng/mL to all wells (except for an unstimulated control).

- Incubate for an additional 30 minutes at 37°C.[6]

4. Protein Extraction and Quantification:

- Pellet the cells by centrifugation and wash once with ice-cold PBS.

- Lyse the cell pellets with ice-cold lysis buffer.

- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Determine the protein concentration of each lysate using a BCA protein assay.

5. Western Blot Analysis:

- Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

- Load equal amounts of protein per lane and separate using SDS-PAGE.

- Transfer the separated proteins to a PVDF membrane.[6]

- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Visualize the protein bands using an ECL substrate and an infrared imaging system.[6]

- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT5.

Conclusion

This compound serves as a highly selective and potent tool for investigating the specific roles of JAK3 in cellular signaling. Its primary downstream effect is the targeted inhibition of the JAK-STAT pathway in response to γc-family cytokines, most notably blocking IL-2-mediated STAT5 phosphorylation in lymphocytes. This action effectively curtails immune cell proliferation and function, providing a clear molecular basis for its potential therapeutic applications in autoimmune disorders and other conditions driven by aberrant JAK3 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and leverage the specific inhibition of JAK3.

References

- 1. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. This compound|FM381|JAK3 inhibitor [dcchemicals.com]

- 10. caymanchem.com [caymanchem.com]

FM-381: A Technical Guide to its Selective Inhibition of the JAK3-STAT Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of FM-381, a potent and highly selective, covalent-reversible inhibitor of Janus Kinase 3 (JAK3). It details the mechanism of action, biochemical and cellular potency, and its specific effects on the JAK-STAT signaling pathway. This guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a chemical probe and potential therapeutic agent.

Introduction to the JAK-STAT Pathway and this compound

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases essential for cytokine signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating immune responses, hematopoiesis, and cellular development.[1] Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Upon recruitment, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[1]

Unlike other JAKs which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in immune cell development and function.[1] This restricted expression profile makes JAK3 an attractive therapeutic target for immunological disorders, with the potential for fewer off-target effects compared to less selective JAK inhibitors.[2]

This compound is a chemical probe designed as a potent, covalent-reversible inhibitor of JAK3.[1][3] It achieves its remarkable selectivity by targeting a unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][4] This guide explores the specific interaction of this compound with the JAK-STAT pathway.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that forms a reversible covalent bond with the Cys909 residue within the ATP-binding site of JAK3.[1][3] This interaction is highly specific due to the presence of this cysteine residue at the gatekeeper position, an uncommon feature among the broader kinome.[1] The covalent-reversible binding mode contributes to its high potency and prolonged target engagement within the cellular environment.[3]

Quantitative Data: Potency & Selectivity

This compound demonstrates exceptional potency for JAK3 with substantial selectivity over other JAK family members and the broader human kinome.

Biochemical Potency

The inhibitory activity of this compound against the four human JAK family kinases was determined using radiometric assays. The resulting IC50 values highlight its profound selectivity for JAK3.

| Kinase | This compound IC50 (nM) | Selectivity vs. JAK3 (fold) | Reference |

| JAK3 | 0.154 | - | [1][5] |

| JAK1 | 52 | ~338 | [5] |

| JAK2 | 346 | ~2247 | [5] |

| TYK2 | 459 | ~2981 | [5] |

| Note: Other sources report a JAK3 IC50 of 127 pM (0.127 nM) and selectivity folds of 410, 2700, and 3600 over JAK1, JAK2, and TYK2, respectively.[4][6][7][8] |

Kinome-Wide Selectivity

To assess its broader selectivity, this compound was screened against a panel of 410 human kinases.

-

At a concentration of 100 nM , this compound showed no significant off-target activity.[4][6]

-

At a concentration of 500 nM , only 11 other kinases were moderately inhibited (residual activities below 50%).[4][6][8]

Cellular Potency

The on-target cellular efficacy of this compound was evaluated using a bioluminescence resonance energy transfer (BRET) assay.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| NanoBRET | HeLa | EC50 | 100 | [1] |

Effect on JAK-STAT Signaling Pathways

Experiments in human CD4+ T cells demonstrate the highly selective action of this compound on specific cytokine signaling pathways, confirming its utility as a precise chemical probe.

Inhibition of the IL-2 Signaling Pathway (JAK1/JAK3-dependent)

The Interleukin-2 (IL-2) receptor signals through a heterodimer of JAK1 and JAK3, leading to the phosphorylation of STAT5.[1] this compound effectively blocks this pathway at nanomolar concentrations.[1][8]

No Effect on the IL-6 Signaling Pathway (JAK3-independent)

In contrast, the Interleukin-6 (IL-6) receptor signals through JAK1, JAK2, and TYK2, leading to the phosphorylation of STAT3.[1] this compound does not inhibit this pathway, even at concentrations up to 1 µM, showcasing its cellular selectivity.[1][6][8]

Experimental Protocols

Radiometric Kinase Assay (ProQinase Panel)

This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

-

Objective: To determine the IC50 value of this compound against target kinases.

-

Methodology:

-

Reaction Mixture: Recombinant human kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and required cofactors are prepared in a reaction buffer.

-

Compound Addition: this compound is added in a 5-dose, 10-fold serial dilution, typically starting at 1 µM. A DMSO control is run in parallel.

-

Initiation: The reaction is initiated by adding [γ-³³P]ATP (e.g., at 10 µM).

-

Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection: The reaction mixture is transferred to a filter plate (e.g., FlashPlate™) which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away.

-

Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[1]

-

NanoBRET™ Cellular Target Engagement Assay

This assay measures compound binding to a specific protein target within living cells.

-

Objective: To determine the cellular potency (EC50) of this compound for JAK3.

-

Methodology:

-

Cell Preparation: HeLa cells are transiently transfected with a plasmid encoding for the target protein (JAK3) fused to a NanoLuc® luciferase.

-

Cell Plating: Transfected cells are plated in 96-well plates and incubated to allow for protein expression.

-

Compound Addition: Cells are treated with serial dilutions of this compound and incubated for a set period (e.g., 2 hours) to allow for compound entry and target binding.

-

Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the target kinase is added.

-

Substrate Addition: A NanoBRET™ Nano-Glo® Substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal.

-

Detection: If the tracer is bound to the NanoLuc®-fused target, the luminescence energy is transferred to the tracer, which then emits a fluorescent signal (BRET). The donor (luciferase) and acceptor (tracer) emissions are measured simultaneously.

-

Analysis: The BRET ratio is calculated. The displacement of the tracer by this compound results in a loss of BRET signal. The EC50 is calculated from the dose-response curve of BRET signal versus compound concentration.[1]

-

CD4+ T Cell Cytokine Stimulation Assay

This Western blot-based assay assesses the ability of a compound to inhibit cytokine-induced STAT phosphorylation in primary immune cells.

-

Objective: To confirm the selective inhibition of JAK3-dependent signaling in a physiologically relevant context.

-

Methodology:

-

Cell Isolation: Primary human CD4+ T cells are purified from peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Inhibitor Incubation: Equal numbers of cells are pre-incubated with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a DMSO control for 1 hour.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine for 30 minutes.

-

JAK3-dependent: IL-2 (to induce pSTAT5).

-

JAK3-independent: IL-6 (to induce pSTAT3).

-

-

Cell Lysis: The reaction is stopped, and cells are lysed with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blotted with specific primary antibodies (e.g., anti-pSTAT5, anti-STAT5, anti-pSTAT3, anti-STAT3).

-

Detection: Membranes are incubated with secondary antibodies conjugated to an infrared dye and visualized using an infrared imaging system.

-

Analysis: The band intensity for phosphorylated STAT is normalized to the total STAT band intensity to determine the level of inhibition.[6]

-

Conclusion

This compound is a powerful chemical probe characterized by its exceptional potency (sub-nanomolar IC50) and high selectivity for JAK3 over other kinases.[1][5] Its mechanism of action, a covalent-reversible interaction with Cys909, underpins this specificity.[1] Cellular assays confirm its on-target activity and demonstrate a clear, selective blockade of the JAK3-dependent IL-2/STAT5 signaling pathway, with no effect on the JAK3-independent IL-6/STAT3 pathway.[1][6] The detailed data and protocols provided in this guide validate this compound as a critical tool for researchers investigating the specific roles of JAK3 in immunology and disease, and highlight the potential of highly selective JAK3 inhibition as a therapeutic strategy.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|FM381|JAK3 inhibitor [dcchemicals.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to FM-381 as a Chemical Probe for Janus Kinase 3 (JAK3)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FM-381, a potent and highly selective chemical probe for Janus Kinase 3 (JAK3). This document details its mechanism of action, selectivity profile, and application in cellular assays, offering researchers a robust tool for investigating JAK3-mediated signaling pathways.

Introduction to JAK3 and the Role of this compound

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that play a critical role in cytokine signaling.[1][2] These kinases are effectors of the JAK-STAT signaling pathway, which is integral to the differentiation, proliferation, and survival of various cell types, particularly those of the hematopoietic lineages.[1][2] Unlike other JAK family members which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in the development and function of immune cells like T cells and Natural Killer (NK) cells.[1][3][4][5] Its specific role in immunity has made JAK3 an attractive therapeutic target for autoimmune diseases and lymphoproliferative disorders.[1][3][6]

This compound is a chemical probe designed for the specific study of JAK3 function. It is a potent, covalent, and reversible inhibitor that allows for precise interrogation of JAK3's role in complex biological systems.[1][7][8] Its high selectivity distinguishes it from pan-JAK or less selective inhibitors, thereby minimizing confounding effects from the inhibition of other kinases.[5]

Mechanism of Action

This compound achieves its high potency and selectivity through a unique covalent reversible binding mode.[1][9] It specifically targets the unique Cysteine 909 (Cys909) residue located at the gatekeeper position within the ATP-binding site of JAK3.[1][7] This interaction is characterized by the formation of a covalent bond that is stable under native conditions but can be reversed, for instance, upon protein denaturation.[9] This covalent targeting of a non-catalytic cysteine, combined with interactions with a newly induced binding pocket, is the basis for its remarkable selectivity over other JAK kinases which lack this cysteine residue at the equivalent position.[1]

Data Presentation: Potency and Selectivity

The efficacy and specificity of a chemical probe are its most critical attributes. The following tables summarize the quantitative data for this compound, highlighting its exceptional profile as a JAK3 probe.

Table 1: In Vitro Potency and Selectivity of this compound Against JAK Family Kinases

| Kinase | IC50 (nM)¹ | Selectivity vs. JAK3 (Fold) |

| JAK3 | 0.127 - 0.154 | 1 |

| JAK1 | 52 | ~410 |

| JAK2 | 346 | ~2700 |

| TYK2 | 459 | ~3600 |

| ¹IC50 values were determined using a radiometric assay.[1][10] Data sourced from multiple references.[1][7][8][10][11] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Type | Measurement | Result (EC50 / Conc.) |

| NanoBRET Target Engagement | HeLa Cells | On-target effect | 100 nM (Apparent EC50) |

| IL-2 Stimulated pSTAT5 | Human CD4+ T cells | Inhibition of STAT5 Phosphorylation | Effective at 100 nM |

| IL-6 Stimulated pSTAT3 | Human CD4+ T cells | Inhibition of STAT3 Phosphorylation | No inhibition up to 1 µM |

| Data sourced from multiple references.[1][7][11] |

Table 3: Off-Target Selectivity Profile of this compound

| Protein Family | Assay Details | Result |

| Kinome Panel | Screened against 410 kinases at 100 nM | No relevant effect on any kinase except JAK3.[7][12] |

| Kinome Panel | Screened against 410 kinases at 500 nM | Moderately inhibits 11 other kinases.[7][10][12] |

| Bromodomains | Selectivity panel (BRD4, BRPF, etc.) | Found to be inactive.[1][7][11] |

JAK3 Signaling Pathway

JAK3 is essential for signaling downstream of cytokine receptors that contain the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][4][6] Upon cytokine binding, the receptor subunits dimerize, bringing associated JAKs (typically JAK1 and JAK3) into close proximity, leading to their activation via trans-phosphorylation.[1][4][5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][13] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes.[1][9][14]

Experimental Protocols

To assess the cellular activity of this compound, a common method is to measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell type.

Protocol: Inhibition of IL-2-induced STAT5 Phosphorylation in Human CD4+ T Cells

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from human donors.

-

Purify CD4+ T cells using standard immunological techniques (e.g., magnetic-activated cell sorting).

-

Resuspend purified T cells in an appropriate cell culture medium.

-

-

Compound Incubation:

-

Aliquot equal numbers of CD4+ T cells into microtiter plates or tubes.

-

Prepare serial dilutions of this compound (e.g., 0, 10, 50, 100, 300 nM) in the cell culture medium. A DMSO control corresponding to the highest concentration of this compound should be included.

-

Add the diluted this compound or DMSO control to the cells and incubate for 1 hour at 37°C.

-

-

Cytokine Stimulation:

-

Prepare a stock solution of recombinant human IL-2.

-

Stimulate the cells by adding IL-2 to a final concentration known to induce robust STAT5 phosphorylation (e.g., 20 ng/mL).

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Pellet the cells by centrifugation.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

-

As a loading control, subsequently probe the same membrane with an antibody for total STAT5 or a housekeeping protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate secondary antibody conjugated to HRP or a fluorescent dye.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of p-STAT5 inhibition.[7]

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical cellular assay to evaluate a JAK3 inhibitor.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|FM381|JAK3 inhibitor [dcchemicals.com]

- 9. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FM-381 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1][2] Its unique mechanism of targeting a specific cysteine residue (Cys909) within the ATP-binding site of JAK3 confers remarkable selectivity over other JAK family members, making it an invaluable tool for studying JAK3-mediated signaling and for the development of targeted therapies.[1][3] This document provides detailed protocols and application notes for the utilization of this compound in various cell-based assays to probe its biological activity and therapeutic potential.

Mechanism of Action

This compound acts as a covalent reversible inhibitor of JAK3. This means that it forms a covalent bond with the Cys909 residue in the ATP binding site of the JAK3 enzyme, but this bond can be reversed.[4] This mode of action contributes to its high potency and selectivity. The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in various cellular processes, including cell growth, survival, and differentiation. Dysregulation of this pathway is associated with numerous diseases, including cancer and autoimmune disorders. By selectively inhibiting JAK3, this compound allows for the specific investigation of the role of this kinase in these processes.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target | IC50 (pM) | Selectivity vs. JAK3 |

| JAK3 | 127 | - |

| JAK1 | 52,000 | 410-fold |

| JAK2 | 342,900 | 2700-fold |

| TYK2 | 457,100 | 3600-fold |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity in in vitro assays.[1][3]

Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (nM) |

| HeLa | NanoBRET | EC50 | 100 |

| Human CD4+ T Cells | STAT5 Phosphorylation | Inhibition | ~100 |

Note: EC50 represents the concentration of a drug that gives half-maximal response. The BRET (Bioluminescence Resonance Energy Transfer) assay measures target engagement in live cells.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of various cell lines. A common method for this is the MTT or MTS assay.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line(s) of interest (e.g., cancer cell lines, normal cell lines)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or a specialized reagent for formazan dissolution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of STAT5 Phosphorylation in CD4+ T Cells

This protocol assesses the ability of this compound to inhibit JAK3-mediated signaling in a relevant primary cell type.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T cell isolation kit

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

IL-2 (Interleukin-2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Isolate CD4+ T Cells: Isolate CD4+ T cells from human PBMCs using a negative selection kit.

-

Pre-treatment with this compound: Resuspend the isolated CD4+ T cells in culture medium and pre-incubate with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with IL-2 (a known activator of the JAK3/STAT5 pathway) for 15-30 minutes.

-

Cell Lysis: Harvest the cells by centrifugation and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal protein loading.

Mandatory Visualizations

Caption: Workflow for determining the IC50 of this compound in a cell viability assay.

Caption: Inhibition of the JAK3-STAT5 signaling pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of FM-381 for T-cell Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3), for the effective inhibition of T-cell function. The protocols outlined herein describe methods for assessing the impact of this compound on T-cell activation, proliferation, and downstream signaling pathways. The provided data and methodologies will enable researchers to effectively utilize this compound as a chemical probe to investigate JAK3 signaling in T-cells and to evaluate its potential as a therapeutic agent.

Introduction

T-lymphocytes (T-cells) are critical mediators of the adaptive immune response. The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is central to T-cell activation, differentiation, and proliferation. Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling that is essential for T-cell development and function. Dysregulation of the JAK3-STAT pathway is implicated in various autoimmune diseases and lymphoproliferative disorders, making JAK3 an attractive therapeutic target.

This compound is a chemical probe that acts as a potent and selective covalent reversible inhibitor of JAK3.[1][2] It targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3, leading to its inhibition.[1][2] Understanding the optimal concentration of this compound required to inhibit T-cell function is paramount for its use in both basic research and preclinical studies. This document provides a comprehensive guide to determining this optimal concentration through a series of in vitro T-cell assays.

Mechanism of Action of this compound

This compound selectively inhibits JAK3, which is typically activated by cytokines that bind to receptors sharing the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, JAK3, in conjunction with JAK1, becomes activated and phosphorylates downstream STAT proteins, primarily STAT5 in the case of IL-2 signaling.[1][2] Phosphorylated STAT5 then dimerizes and translocates to the nucleus to initiate the transcription of genes crucial for T-cell proliferation and survival. This compound, by inhibiting JAK3, effectively blocks this signaling cascade.

References

Application Notes and Protocols: STAT5 Phosphorylation Assay Using FM-381

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. The activation of STAT5 is orchestrated by Janus kinases (JAKs), which phosphorylate STAT5 at a specific tyrosine residue (Tyr694 for STAT5A and Tyr699 for STAT5B), leading to its dimerization, nuclear translocation, and regulation of target gene expression. Dysregulation of the JAK/STAT5 pathway is implicated in various hematological malignancies and autoimmune disorders, making it an attractive target for therapeutic intervention.

FM-381 is a potent and highly selective, covalent reversible inhibitor of JAK3, a key kinase responsible for STAT5 activation in response to common gamma-chain cytokines such as Interleukin-2 (IL-2).[1] With an IC50 of 127 pM for JAK3, this compound exhibits significant selectivity over other JAK family members.[1] These application notes provide detailed protocols for performing a STAT5 phosphorylation assay using this compound in a cellular context, enabling researchers to assess the inhibitory activity of this compound on the JAK3/STAT5 signaling pathway. The protocols described herein are for Western blotting and flow cytometry, two common methods for detecting protein phosphorylation.

Signaling Pathway

The canonical JAK/STAT5 signaling pathway is initiated by the binding of a cytokine (e.g., IL-2) to its receptor, leading to the activation of receptor-associated JAKs (primarily JAK1 and JAK3 for IL-2). Activated JAKs then phosphorylate STAT5, initiating its downstream signaling cascade. This compound specifically inhibits JAK3, thereby blocking this phosphorylation event.

Data Presentation

The inhibitory effect of this compound on STAT5 phosphorylation can be quantified to determine its potency in a cellular context. The following table summarizes representative dose-response data for this compound on IL-2-induced STAT5 phosphorylation in human CD4+ T cells.

| This compound Concentration (nM) | % Inhibition of pSTAT5 |

| 0 | 0 |

| 1 | 15 |

| 10 | 45 |

| 50 | 85 |

| 100 | 95 |

| 300 | 98 |

| EC50 | ~10 nM |

Note: The data presented are representative and may vary depending on the specific experimental conditions and cell type used. The EC50 value is consistent with published data showing an apparent EC50 of 100 nM in a dose-dependent BRET assay and significant blockage of IL-2 stimulated STAT5 phosphorylation at 100 nM in human CD4+ T cells.[1]

Experimental Protocols

Two primary methods for assessing STAT5 phosphorylation are provided below: Western Blotting and Flow Cytometry. The human erythroleukemia cell line TF-1 is recommended for these assays due to its well-characterized IL-3/GM-CSF-dependent STAT5 signaling pathway.

Protocol 1: Western Blotting

This protocol allows for the visualization and semi-quantitative analysis of phosphorylated STAT5 (p-STAT5) and total STAT5 levels in cell lysates.

-

Cell Line: TF-1 cells (ATCC® CRL-2003™)

-

Reagents:

-

This compound (dissolved in DMSO to a 10 mM stock)

-

Recombinant Human GM-CSF or IL-3

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary Antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694) (e.g., Cell Signaling Technology, #9351, 1:1000 dilution)[2]

-

Rabbit anti-STAT5 (e.g., Cell Signaling Technology, #9363, 1:1000 dilution)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

ECL Western Blotting Substrate

-

PVDF membrane

-

5% w/v BSA in TBST for blocking and antibody dilution[3]

-

-

Cell Culture and Treatment:

-

Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL recombinant human GM-CSF.

-

Prior to the experiment, wash the cells and starve them in serum-free RPMI-1640 for 4-6 hours.

-

Resuspend cells at a density of 1 x 10^6 cells/mL in serum-free media.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the cells with 10 ng/mL GM-CSF for 15-30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.[3]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total STAT5 antibody to ensure equal protein loading.

-

Protocol 2: Flow Cytometry

This protocol provides a quantitative analysis of STAT5 phosphorylation at the single-cell level.

-

Cell Line: TF-1 cells

-

Reagents:

-

This compound (dissolved in DMSO to a 10 mM stock)

-

Recombinant Human GM-CSF or IL-3

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., 90% methanol)

-

FACS Buffer (PBS with 2% FBS)

-

Fluorescently-conjugated anti-phospho-STAT5 (Tyr694) antibody (e.g., PE-conjugated, Invitrogen, Catalog # 12-9010-42, 5 µL per test)[4]

-

-

Cell Culture and Treatment:

-

Follow steps 1.1 to 1.5 from the Western Blotting protocol. Use approximately 0.5-1 x 10^6 cells per condition.

-

-

Fixation and Permeabilization:

-

Staining and Analysis:

-

Wash the cells twice with FACS buffer to remove the methanol.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the fluorescently-conjugated anti-phospho-STAT5 antibody and incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells once with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the p-STAT5 signal in the treated versus untreated samples to determine the extent of inhibition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. cellsignal.com [cellsignal.com]

- 4. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]

- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

Application Notes and Protocols for Studying IL-2 Mediated Signaling Using FM-381

For Researchers, Scientists, and Drug Development Professionals

Introduction